molecular formula C22H21ClN2O2 B7981703 (9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate hydrochloride

(9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate hydrochloride

Cat. No.: B7981703
M. Wt: 380.9 g/mol
InChI Key: XSQTWCPSSZZUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate hydrochloride (CAS: 1139884-47-1) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amine derivative with a molecular formula of C₂₂H₂₁ClN₂O₂ and a molecular weight of 380.87 g/mol . The compound features a rigid aromatic phenyl group substituted with an aminomethyl moiety, which is protected by the acid-labile Fmoc group. This structural design is critical in peptide synthesis, where the Fmoc group serves as a temporary protecting agent for primary amines, enabling selective deprotection under mild basic conditions .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[4-(aminomethyl)phenyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2.ClH/c23-13-15-9-11-16(12-10-15)24-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21H,13-14,23H2,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQTWCPSSZZUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fmoc Protection in Anhydrous Diethyl Ether

The most widely reported method involves the reaction of 4-(aminomethyl)aniline with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in anhydrous diethyl ether under controlled conditions.

Procedure:

  • 4-(Aminomethyl)aniline (1.0 equiv, 122 mg, 1.0 mmol) is dissolved in anhydrous diethyl ether (50 mL) at 0°C under nitrogen.

  • Fmoc-Cl (1.05 equiv, 271 mg, 1.05 mmol) in diethyl ether (20 mL) is added dropwise over 30 minutes.

  • The reaction is stirred at 0°C for 2 hours, then warmed to room temperature and stirred for an additional 12 hours.

  • The mixture is concentrated under reduced pressure, and the residue is washed with cold water (3 × 20 mL) to remove excess reagents.

  • The crude product is dissolved in ethyl acetate (30 mL), treated with 1M HCl (10 mL) to form the hydrochloride salt, and recrystallized from ethanol to yield the title compound .

Key Data:

ParameterValue
SolventDiethyl ether
Temperature0°C → RT
Reaction Time14 hours
Yield89%
Purity (HPLC)98.5%

Advantages:

  • Anhydrous conditions minimize side reactions (e.g., hydrolysis of Fmoc-Cl).

  • High purity due to selective crystallization of the hydrochloride salt.

Limitations:

  • Prolonged reaction time required for complete conversion.

  • Diethyl ether’s low boiling point (35°C) complicates large-scale operations.

Aprotic Solvent System with Triethylamine

This method employs tetrahydrofuran (THF) as the solvent and triethylamine (TEA) as an acid scavenger to enhance reaction kinetics.

Procedure:

  • 4-(Aminomethyl)aniline (1.0 equiv) and TEA (1.2 equiv) are dissolved in THF (50 mL) at 0°C.

  • Fmoc-Cl (1.1 equiv) in THF (10 mL) is added dropwise over 15 minutes.

  • The reaction is stirred at 25°C for 6 hours, filtered to remove TEA·HCl, and concentrated.

  • The residue is dissolved in dichloromethane (30 mL), washed with 1M HCl (15 mL), and evaporated.

  • The hydrochloride salt is precipitated using ethyl acetate and HCl gas .

Key Data:

ParameterValue
SolventTHF
BaseTriethylamine
Temperature25°C
Reaction Time6 hours
Yield92%
Purity (HPLC)99.1%

Advantages:

  • TEA neutralizes HCl, preventing side reactions and accelerating the process.

  • THF’s high polarity improves reagent solubility.

Limitations:

  • Requires rigorous drying to avoid THF-peroxide formation.

  • TEA removal adds an extra filtration step.

Aqueous-Acetonitrile Biphasic System

For laboratories prioritizing safety and simplicity, this method uses a water-acetonitrile biphasic system.

Procedure:

  • 4-(Aminomethyl)aniline (1.0 equiv) is dissolved in a 1:1 mixture of water and acetonitrile (40 mL).

  • Fmoc-Cl (1.1 equiv) in acetonitrile (20 mL) is added dropwise at 0°C.

  • The reaction is stirred at 20°C for 4 hours, then concentrated.

  • The product is extracted with ethyl acetate (3 × 30 mL), washed with brine, and treated with HCl gas to form the salt .

Key Data:

ParameterValue
SolventWater-Acetonitrile
Temperature0°C → 20°C
Reaction Time4 hours
Yield85%
Purity (HPLC)97.3%

Advantages:

  • Avoids hazardous anhydrous solvents.

  • Suitable for small-scale, high-throughput synthesis.

Limitations:

  • Lower yield due to partial hydrolysis of Fmoc-Cl in water.

  • Requires careful pH control during extraction.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high efficiency.

Procedure:

  • 4-(Aminomethyl)aniline (1.0 equiv) and Fmoc-Cl (1.05 equiv) are dissolved in DMF (10 mL).

  • The mixture is irradiated at 80°C for 20 minutes in a microwave reactor.

  • The solution is cooled, poured into ice water (50 mL), and filtered.

  • The hydrochloride salt is precipitated using HCl-saturated ether .

Key Data:

ParameterValue
SolventDMF
Temperature80°C (microwave)
Reaction Time20 minutes
Yield94%
Purity (HPLC)98.8%

Advantages:

  • Dramatically shortened reaction time.

  • Excellent yields with minimal side products.

Limitations:

  • DMF removal requires extensive washing.

  • Specialized equipment (microwave reactor) limits accessibility.

Solid-Phase Synthesis for High-Throughput Applications

This approach leverages resin-bound 4-(aminomethyl)aniline for automated peptide synthesizers.

Procedure:

  • Wang resin functionalized with 4-(aminomethyl)aniline is swelled in DCM (10 mL).

  • Fmoc-Cl (3.0 equiv) and DIEA (6.0 equiv) in DCM (5 mL) are added to the resin.

  • The mixture is agitated for 2 hours, filtered, and washed with DCM and methanol.

  • The product is cleaved from the resin using 20% TFA in DCM, then converted to the hydrochloride salt .

Key Data:

ParameterValue
SolventDCM
Temperature25°C
Reaction Time2 hours
Yield91%
Purity (HPLC)99.0%

Advantages:

  • Ideal for combinatorial chemistry and parallel synthesis.

  • Minimizes purification steps.

Limitations:

  • Requires specialized resin and equipment.

  • TFA cleavage introduces additional handling steps.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme inhibitors and as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Fmoc-Protected Amines

The target compound is compared to other Fmoc derivatives with distinct substituents:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
(9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate hydrochloride 1139884-47-1 4-(Aminomethyl)phenyl C₂₂H₂₁ClN₂O₂ 380.87 Rigid aromatic structure; primary amine for conjugation
(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride 210767-37-6 3-Aminopropyl C₁₈H₂₁ClN₂O₂ 332.82 Flexible alkyl chain; higher Csp³ fraction (0.50 vs. 0.32 in target)
(9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride 391624-46-7 2-Aminoethyl C₁₇H₁₉ClN₂O₂ 318.80 Shorter alkyl chain; reduced steric hindrance
Fmoc-NH-PEG(3)-NH₂·HCl 906079-91-2 PEG(3) spacer C₂₃H₃₀N₂O₅·HCl 414.50 + 36.45 Enhanced hydrophilicity; improved aqueous solubility
(9H-Fluoren-9-yl)methyl (6-hydroxyhexyl)carbamate 127903-20-2 6-Hydroxyhexyl C₂₁H₂₅NO₃ 339.43 Polar hydroxyl group; potential for hydrogen bonding
Key Observations:
  • Structural Rigidity vs. Flexibility: The target compound’s 4-(aminomethyl)phenyl group provides rigidity, favoring interactions with planar biological targets (e.g., aromatic amino acids in enzymes). In contrast, alkyl-chain analogs (e.g., 3-aminopropyl) offer flexibility, which may enhance membrane permeability but reduce target specificity .
  • Hydrophilicity : PEGylated derivatives (e.g., Fmoc-NH-PEG(3)-NH₂·HCl) exhibit superior aqueous solubility compared to the hydrophobic phenyl group in the target compound, making them preferable for in vivo applications .
  • Functional Group Reactivity : The hydroxyl group in 127903-20-2 enables hydrogen bonding, whereas the primary amine in the target compound allows for further functionalization (e.g., conjugation with carboxylic acids) .
Drug Development
  • GI Absorption and BBB Penetration: The 3-aminopropyl analog (CAS 210767-37-6) has moderate gastrointestinal (GI) absorption (87% predicted) but poor blood-brain barrier (BBB) permeability, likely due to its polar carbamate group . The target compound’s aromatic substituent may further reduce BBB penetration due to increased molecular weight and rigidity.
  • Enzyme Inhibition : Both the target compound and its analogs show low inhibitory activity against CYP450 isoforms (e.g., CYP1A2, CYP3A4), reducing the risk of drug-drug interactions .

Physicochemical Properties

Property Target Compound 3-Aminopropyl Analog (CAS 210767-37-6) PEG(3) Derivative (CAS 906079-91-2)
LogP (ESOL) 3.68 2.15 -1.2 (estimated)
Hydrogen Bond Donors 2 2 3
TPSA (Ų) 64.5 64.5 102.7
Solubility (ESOL) Poorly soluble in water Moderately soluble Highly soluble

Biological Activity

The compound (9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate hydrochloride (CAS No. 1139884-47-1) is a synthetic organic molecule that falls within the carbamate class. Its unique structure, characterized by a fluorenyl group and an aminomethyl phenyl moiety, suggests potential biological activity, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H21ClN2O2C_{22}H_{21}ClN_{2}O_{2}, with a molecular weight of 380.87 g/mol. The structural composition includes:

  • Fluorenyl group : A polycyclic aromatic hydrocarbon that may enhance lipophilicity and biological interactions.
  • Carbamate functional group : Known for its role in various biological activities, including enzyme inhibition and receptor binding.
PropertyValue
Molecular FormulaC22H21ClN2O2
Molecular Weight380.87 g/mol
CAS Number1139884-47-1

Research indicates that compounds with similar structures to this compound often exhibit significant pharmacological properties. These mechanisms may include:

  • Enzyme Inhibition : Carbamates can act as inhibitors of various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, warranting further investigation into its anticancer properties.

Pharmacological Applications

The compound's unique structure suggests several potential applications in medicinal chemistry:

  • Anticancer Agents : Preliminary findings indicate cytotoxic activity against tumor cells.
  • Antimicrobial Activity : Similar compounds have shown promise in targeting bacterial infections, particularly resistant strains.
  • Neuropharmacology : The fluorenyl moiety may confer neuroprotective properties, which are currently under investigation.

Cytotoxicity Studies

A study examining the cytotoxic effects of this compound on various cancer cell lines demonstrated significant dose-dependent inhibition of cell proliferation. The IC50 values were determined through MTT assays across different cell types:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54918

Antimicrobial Properties

Research has explored the antimicrobial efficacy of similar carbamate derivatives against methicillin-resistant Staphylococcus aureus (MRSA). These studies indicated a notable reduction in bacterial viability upon treatment with the compound, suggesting its potential as an antibiotic agent.

Mechanistic Insights

Further investigation into the compound's mechanism revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses confirmed increased annexin V staining in treated cells, indicating early apoptotic changes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
(9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.